N-(3-Bromo-2-pyridyl)thiourea
Description
Properties
IUPAC Name |
(3-bromopyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-2-1-3-9-5(4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOYECWBRSLLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=S)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Bromo-2-pyridylamine with Isothiocyanates
Procedure :
3-Bromo-2-pyridylamine reacts with isothiocyanates (e.g., phenylisothiocyanate) in anhydrous diethyl ether at 0°C, followed by room-temperature stirring. The product is purified via column chromatography.
Key Data :
-
Conditions : Solvent-free or ether-based; triethylamine as base.
-
Mechanism : Nucleophilic attack by the amine on the thiocarbonyl carbon of the isothiocyanate (Scheme 1).
Example :
Thiophosgene-Mediated Cyclization (Limited Applicability)
Procedure :
Thiophosgene reacts with 3-bromo-2-pyridylamine in chloroform at 0°C. However, this method often leads to heterocyclic byproducts (e.g., imidazo[1,5-a]pyridines).
Key Data :
Catalyst-Free Multicomponent Synthesis in Water
Procedure :
3-Bromo-2-pyridylamine, carbon disulfide (CS₂), and alkyl halides react in water under reflux. Polysulfide solutions retain sulfur in the aqueous phase, enabling chromatography-free isolation.
Key Data :
Alternative Approaches
Bromination of Pyridine Precursors
Procedure :
Pyridine-2,6-bis(propane-1,3-dione) derivatives are brominated using N-bromosuccinimide (NBS) in CCl₄ or THF, followed by reaction with thiourea.
Key Data :
Hantzsch-Type Thiazole Synthesis
Procedure :
3-Bromo-1-methyl-piperidin-4-one reacts with ethyl thiooxamide in ethanol under basic conditions to form thiazole intermediates, which are hydrolyzed to thioureas.
Key Data :
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Isothiocyanate Reaction | 77–92% | High purity, scalable | Requires anhydrous conditions |
| Multicomponent Synthesis | 65–88% | Solvent-free, eco-friendly | Longer reaction times |
| Bromination Pathway | 60–78% | Compatible with complex substrates | Multi-step, lower overall yield |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromo-2-pyridyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The pyridyl ring can undergo reduction reactions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include N-(3-azido-2-pyridyl)thiourea or N-(3-thiocyanato-2-pyridyl)thiourea.
Oxidation Reactions: Products include sulfonyl derivatives like N-(3-bromo-2-pyridyl)sulfonylurea.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : N-(3-Bromo-2-pyridyl)thiourea is utilized as an intermediate in synthesizing more complex organic molecules. It plays a crucial role in developing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Biological Applications
- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of thiourea can demonstrate significant antiproliferative activity against various cancer cell lines .
- Antibacterial Properties : Thiourea derivatives, including this compound, have been tested for antibacterial activity against several pathogens. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. .
Coordination Chemistry
- Ligand Formation : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes can exhibit unique biological activities, making them candidates for further pharmacological studies .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-pyridyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom in the pyridyl ring can also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the aromatic ring significantly influences reactivity and biological activity. For example:
- N-(6-Bromo-3-pyridyl)thiourea (): Bromine at the 6-position on the pyridine ring alters steric and electronic environments compared to the 3-bromo isomer.
- N-(5-Bromo-3-methyl-2-pyridyl)thiourea (): A methyl group at the 3-position introduces steric hindrance, which could reduce coordination flexibility compared to the unsubstituted pyridyl group in the target compound .
Metal Coordination Chemistry
Thiourea derivatives form stable complexes with transition metals. For instance:
- N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea (): The pyridyl nitrogen and thiourea sulfur coordinate with metals, forming six-membered chelate rings. The bromine in the target compound may stabilize metal complexes via inductive effects .
- N-(O-Hydroxyphenyl)-N'-phenylthiourea (): Cu²⁺ and Co³⁺ complexes exhibit distinct redox behaviors, underscoring how electron-withdrawing groups (e.g., bromine) could modulate metal complex stability .
Comparative Data Table
Key Research Findings
- Substituent Position Matters : Bromine at the 3-position (pyridine) vs. 4-position (phenyl) leads to divergent biological and coordination behaviors .
- Pyridyl vs. Phenyl : Pyridyl groups enhance hydrogen bonding and metal coordination compared to phenyl, as seen in and .
- Steric vs. Electronic Effects : Methyl groups () hinder interactions, while bromine enhances electron withdrawal and bioactivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Bromo-2-pyridyl)thiourea, and how can reaction conditions be optimized?
- Methodology :
- A common approach involves reacting 3-bromo-2-aminopyridine with benzoyl isothiocyanate under phase-transfer catalysis (e.g., PEG-400 in CH₂Cl₂). Post-synthesis, slow solvent evaporation yields crystallizable products .
- Key parameters : Maintain stoichiometric excess of ammonium thiocyanate (1.5:1 molar ratio to acyl chloride) and reaction temperatures below 40°C to minimize side reactions. Purity is confirmed via TLC (hexane:EtOAc, 3:1) and recrystallization from ethanol.
Q. How is the structural conformation of this compound characterized, and what intramolecular interactions influence its geometry?
- Methodology :
- Single-crystal X-ray diffraction (SXRD) using SHELXL software reveals dihedral angles between the thiourea moiety and pyridine/bromophenyl groups (e.g., ~53° and ~87° in analogues). Intramolecular N–H···O hydrogen bonds stabilize planar six-membered rings .
- Key findings : The C=S bond length (~1.68 Å) and absence of S···H interactions (distance >2.6 Å) distinguish it from other thioureas. IR spectroscopy confirms ν(C=S) at ~1250 cm⁻¹ .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodology :
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile:water, 60:40). Calibration curves show linearity (R² >0.99) in 0.1–50 µM range.
- For metal-complexed samples, inductively coupled plasma mass spectrometry (ICP-MS) detects coordinated transition metals (e.g., Pd²⁺ or Re⁺) with LOD <0.1 ppm .
Advanced Research Questions
Q. How does this compound interact with HIV-1 reverse transcriptase, and what structural features enhance inhibitory potency?
- Methodology :
- Structure-activity relationship (SAR) studies via molecular docking (AutoDock Vina) and enzyme inhibition assays (IC₅₀ measurements) reveal that the bromopyridyl group enhances binding to the NNIBP pocket (ΔG = -9.2 kcal/mol). Piperidine/piperazine side chains improve solubility and reduce off-target effects .
- Data contradiction : While bulkier substituents increase potency, they may reduce bioavailability. Comparative IC₅₀ values for analogues range from 0.8 µM (piperazinyl) to 3.2 µM (unsubstituted) .
Q. What coordination chemistry applications exist for this compound, and how do substituents affect metal-ligand stability?
- Methodology :
- Palladium(II) complexes synthesized via refluxing with [PdCl₂(CH₃CN)₂] in acetonitrile. Characterization via ¹H/¹³C NMR (δ ~7.8 ppm for pyridyl protons) and X-ray crystallography confirms square-planar geometry. Stability constants (log β = 8.2–9.5) correlate with electron-withdrawing substituents .
- Kinetic studies : Substitution reactions with thiourea nucleophiles (k₂ = 1.5–4.7 ×10⁻³ M⁻¹s⁻¹) follow associative mechanisms, validated via DFT calculations .
Q. How can polymorphism in this compound derivatives be systematically studied, and what implications arise for material properties?
- Methodology :
- Solvent-dependent crystallization (e.g., DMSO vs. EtOH) followed by PXRD and DSC identifies polymorphs. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular S···H (6.8%) and Br···N (4.2%) interactions influencing packing .
- Case study : A 4-methoxyphenyl analogue exhibits two polymorphs with melting points differing by 12°C, attributed to π-stacking variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
